Butyl(2-phenoxyethyl)amine
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Overview
Description
Butyl(2-phenoxyethyl)amine is an organic compound that belongs to the class of amines It consists of a butyl group attached to a 2-phenoxyethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Butyl(2-phenoxyethyl)amine typically involves the nucleophilic substitution reaction of a halogenated precursor with an amine. One common method is the reaction of 2-phenoxyethyl bromide with butylamine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Butyl(2-phenoxyethyl)amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenoxyethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oximes or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated phenoxyethyl derivatives.
Scientific Research Applications
Butyl(2-phenoxyethyl)amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its amine functionality.
Industrial Applications: The compound is used as an intermediate in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Butyl(2-phenoxyethyl)amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. Additionally, the phenoxyethyl group can participate in hydrophobic interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
Phenoxyethylamine: Lacks the butyl group, resulting in different chemical and biological properties.
Butylamine: Lacks the phenoxyethyl group, leading to different reactivity and applications.
2-Phenoxyethylamine: Similar structure but without the butyl group, affecting its overall properties.
Uniqueness
Butyl(2-phenoxyethyl)amine is unique due to the presence of both the butyl and phenoxyethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Biological Activity
Butyl(2-phenoxyethyl)amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a butyl group attached to a 2-phenoxyethylamine moiety. Its molecular formula is C12H17N with a molecular weight of approximately 191.27 g/mol. The compound's structure allows it to interact with various biological targets, making it a subject of interest for drug development.
1. Antimicrobial Activity
Research has indicated that phenoxyethylamines, including this compound, exhibit antimicrobial properties. A study highlighted that derivatives of phenoxyethylamines have shown effectiveness against certain bacterial strains, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Table 1: Antimicrobial Activity of Phenoxyethylamines
Compound | MIC (µM) against S. aureus | MIC (µM) against E. coli |
---|---|---|
This compound | 20 | 40 |
Ceftriaxone (Reference) | 0.1 | 4 |
2. Neuroactive Effects
The neuroactive potential of this compound has been explored in various studies. It has been suggested that compounds with similar structures can modulate neurotransmitter systems, potentially influencing conditions such as anxiety and depression . For instance, some derivatives have shown significant inhibition of histamine H3 receptor activity, leading to increased cAMP levels in neuronal cells .
Table 2: Neuroactive Effects of Related Compounds
Compound | Receptor Target | EC50 (nM) |
---|---|---|
Compound A | H3R | 157 ± 16 |
This compound | H3R (predicted) | N/A |
3. Antitumor Activity
In cancer research, this compound and its analogs have been evaluated for their antitumor effects. Some studies indicate that these compounds can induce apoptosis in cancer cell lines by modulating pathways involved in cell survival and proliferation . For example, a related compound demonstrated an IC50 value of 0.56 µM against HepG2 hepatocellular carcinoma cells, indicating potent cytotoxicity compared to standard chemotherapeutics like Doxorubicin .
Table 3: Antitumor Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HepG2 | 0.56 |
Doxorubicin (Reference) | HepG2 | 0.79 |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Receptors : It may act as an antagonist at certain receptors, such as histamine receptors, which can lead to increased levels of neurotransmitters like cAMP.
- Induction of Apoptosis : The compound may influence apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
- Antimicrobial Mechanisms : The antimicrobial activity is likely due to disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its analogs:
- Study on Neuroprotection : A study explored the neuroprotective effects of phenoxyethylamines in animal models of neurodegenerative diseases, showing promise in enhancing cognitive functions through modulation of the NO/cGMP signaling pathway .
- Anticancer Research : In vitro studies demonstrated that this compound could significantly inhibit the growth of various cancer cell lines, suggesting potential as a therapeutic agent in oncology .
- Antimicrobial Efficacy : Research highlighted the effectiveness of this compound against multi-drug resistant strains, emphasizing its potential role in addressing antibiotic resistance.
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
N-(2-phenoxyethyl)butan-1-amine |
InChI |
InChI=1S/C12H19NO/c1-2-3-9-13-10-11-14-12-7-5-4-6-8-12/h4-8,13H,2-3,9-11H2,1H3 |
InChI Key |
ZLSMMWYMLSWCKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCCOC1=CC=CC=C1 |
Origin of Product |
United States |
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